2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and an imidazolium core. Its chloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then reacted with imidazole derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in production. Purification processes such as crystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents such as oxidizing or reducing agents, and conditions like controlled temperature and pH. Solvents like ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds.
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride involves its interaction with specific molecular targets. The imidazolium core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds share the tetrahydronaphthalene moiety and are studied for their affinity to 5-HT7 receptors.
(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonyl chloride: This compound is similar in structure but has different functional groups, leading to distinct chemical properties.
Uniqueness
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride is unique due to its imidazolium core, which imparts specific chemical reactivity and biological activity. Its chloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
CAS No. |
5254-29-5 |
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Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H2,14,15,16);1H |
InChI Key |
FXPPZXZSSBRGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=[NH+]CCN3.[Cl-] |
Origin of Product |
United States |
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